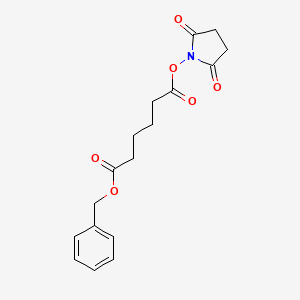

Benzyl (2,5-dioxopyrrolidin-1-yl) adipate

Description

Properties

IUPAC Name |

1-O-benzyl 6-O-(2,5-dioxopyrrolidin-1-yl) hexanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO6/c19-14-10-11-15(20)18(14)24-17(22)9-5-4-8-16(21)23-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRGYYWMXBATCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification via Carbodiimide-Mediated Coupling

A widely adopted approach employs carbodiimide reagents, such as dicyclohexylcarbodiimide (DCC), to activate carboxylic acid groups for ester formation. In a representative procedure:

-

Adipic acid is reacted with N-hydroxysuccinimide (NHS) in the presence of DCC to form bis(N-hydroxysuccinimide) adipate.

-

Subsequent substitution of one NHS group with benzyl alcohol under basic conditions yields this compound.

This method leverages the high reactivity of NHS esters, which readily undergo nucleophilic substitution with alcohols or amines. The reaction is typically conducted in anhydrous dichloromethane or dimethylformamide (DMF) at 0–25°C.

Optimization Insights :

Direct Alkylation of Adipic Acid Derivatives

An alternative route involves alkylation of adipoyl chloride with benzyl alcohol and 2,5-dioxopyrrolidine:

-

Adipoyl chloride is prepared by treating adipic acid with thionyl chloride.

-

Sequential addition of benzyl alcohol and 2,5-dioxopyrrolidine in the presence of a base (e.g., triethylamine) yields the target compound.

Key Considerations :

-

Temperature Control : Exothermic chloride formation necessitates cooling to 0–5°C.

-

Byproduct Management : Excess base neutralizes HCl, preventing side reactions.

Structural and Analytical Validation

Crystallographic Characterization

Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry. For the analogous compound bis(2,5-dioxopyrrolidin-1-yl) adipate:

-

Unit Cell Parameters :

These data validate the adipate backbone’s planarity and the dioxopyrrolidine rings’ orientation.

Spectroscopic Analysis

-

IR Spectroscopy : Strong absorptions at 1740–1720 cm⁻¹ (ester C=O) and 1800–1780 cm⁻¹ (dioxopyrrolidinyl C=O).

-

NMR :

Comparative Analysis of Synthetic Methods

Critical Observations :

-

The carbodiimide method offers superior yield and purity but requires rigorous moisture control.

-

Direct alkylation is faster but generates corrosive HCl, necessitating robust safety protocols.

Industrial-Scale Synthesis Considerations

Green Chemistry Adaptations

Recent patents highlight advancements in solvent and catalyst selection:

Chemical Reactions Analysis

Types of Reactions

Benzyl (2,5-dioxopyrrolidin-1-yl) adipate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like hydroxide ions replace the benzyl moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Hydroxylated derivatives and other substituted products.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have identified Benzyl (2,5-dioxopyrrolidin-1-yl) adipate derivatives, particularly N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), as promising candidates for the treatment of epilepsy. AS-1 has demonstrated broad-spectrum anticonvulsant properties across several animal seizure models, including the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. In these models, AS-1 exhibited significant protective effects against induced seizures at various dosages (15 mg/kg, 30 mg/kg, and 60 mg/kg) .

The efficacy of AS-1 was further supported by its ability to delay the progression of kindling induced by PTZ injections in mice. Notably, when combined with valproic acid, AS-1 displayed a synergistic effect, suggesting its potential as an adjunct therapy for refractory epilepsy .

Synthesis and Structural Insights

This compound can be synthesized through various organic reactions involving adipic acid and 2,5-dioxopyrrolidine derivatives. The structure has been characterized using techniques such as single crystal X-ray diffraction analysis, revealing important crystallographic parameters that inform its reactivity and interaction with biological targets .

Safety and Toxicological Profile

The safety profile of AS-1 has been evaluated through ADME-Tox studies which indicate good permeability and metabolic stability without significant hepatotoxicity at therapeutic concentrations . These findings are crucial for advancing clinical applications and ensuring patient safety.

Summary of Key Findings

Mechanism of Action

The mechanism of action of Benzyl (2,5-dioxopyrrolidin-1-yl) adipate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The table below summarizes key structural and functional differences between Benzyl (2,5-dioxopyrrolidin-1-yl) adipate and its analogs:

Succinimidyl Ester Reactivity

- This compound : The succinimidyl ester reacts selectively with primary amines (e.g., lysine residues in proteins), forming stable amide bonds. The benzyl group slows hydrolysis compared to methyl esters, extending reaction times in aqueous-organic mixtures .

- Methyl N-Succinimidyl Adipate : The methyl ester hydrolyzes rapidly in aqueous media, limiting its use to short-term crosslinking or anhydrous conditions. It is preferred for industrial applications requiring fast kinetics .

- Di(N-succinimidyl) Adipate : With two succinimidyl groups, this compound enables dual-amine crosslinking, ideal for creating stable polymer networks. Its low solubility necessitates dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvents .

Benzyl vs. Methyl Substituents

- The benzyl group in this compound improves solubility in toluene or dichloromethane, whereas methyl-substituted analogs (e.g., Methyl N-Succinimidyl Adipate) are more compatible with polar aprotic solvents like acetonitrile .

Comparison with Non-Succinimidyl Analogs

- Benzyl 4-aminopiperidine-1-carboxylate: Unlike succinimidyl esters, this compound contains a primary amine, enabling reactions with carbonyl groups (e.g., in reductive amination). Its safety data sheet emphasizes insufficient toxicological data, requiring stringent safety protocols .

Stability and Handling Considerations

- Hydrolysis Rates : this compound exhibits moderate stability in aqueous buffers (pH 7–9), with hydrolysis half-lives of ~2–4 hours. In contrast, methyl-substituted analogs degrade within minutes under similar conditions .

- Storage : Di(N-succinimidyl) adipate requires anhydrous storage at –20°C to prevent hydrolysis, whereas benzyl derivatives are stable at 4°C for weeks .

Biological Activity

Benzyl (2,5-dioxopyrrolidin-1-yl) adipate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

This compound is derived from the reaction between adipic acid derivatives and benzyl amines. The compound features a pyrrolidine ring, which is known for its diverse therapeutic properties. Its structure can be represented as follows:

The synthesis typically involves the formation of the dioxopyrrolidine moiety followed by esterification with benzyl alcohol. Characterization of the compound is often performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm its structural integrity .

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of related compounds such as N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), which shares structural similarities with this compound. AS-1 has shown broad-spectrum antiseizure activity in various animal models, including the maximal electroshock (MES) test and pentylenetetrazole (PTZ) kindling model. The compound exhibited a favorable safety profile and demonstrated significant efficacy in reducing seizure frequency .

Table 1: Anticonvulsant Activity of AS-1

| Test Model | Dose (mg/kg) | Efficacy (%) |

|---|---|---|

| Maximal Electroshock | 15 | 83 |

| PTZ Kindling | 30 | 76 |

| 6-Hz Seizure Test | 60 | 90 |

The mechanism of action for these compounds may involve modulation of glutamate transporters, enhancing glutamate uptake in neuronal cells, which could contribute to their anticonvulsant effects .

Other Biological Activities

In addition to its anticonvulsant properties, compounds with a similar core structure have been investigated for various other therapeutic effects:

- Antipsychotic Activity : Some derivatives have shown potential in treating psychotic disorders by modulating neurotransmitter systems.

- Anti-inflammatory Effects : Research indicates that these compounds may exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines.

- Antibacterial and Antiviral Activity : Certain analogs have demonstrated effectiveness against bacterial and viral pathogens.

Case Studies

A notable case study involved the administration of AS-1 in a controlled trial for patients with drug-resistant epilepsy. The results indicated that patients receiving AS-1 in conjunction with standard treatments experienced a significant reduction in seizure frequency compared to those on placebo .

Another study explored the pharmacokinetics and safety profile of AS-1 in a rodent model, revealing good absorption characteristics and minimal hepatotoxicity at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing benzyl (2,5-dioxopyrrolidin-1-yl) adipate in academic laboratories?

- Methodological Answer : The compound is likely synthesized via a two-step process: (1) activation of adipic acid’s carboxyl groups using a coupling reagent (e.g., N-hydroxysuccinimide) to form the dioxopyrrolidinyl (succinimidyl) ester, followed by (2) benzyl esterification. Critical parameters include anhydrous conditions, stoichiometric control of reagents, and purification via column chromatography to isolate intermediates. Monitoring reaction progress with thin-layer chromatography (TLC) or in situ IR spectroscopy is recommended. For analogous succinimidyl esters, coupling efficiency depends on solvent polarity (e.g., DMF or THF) and temperature .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Based on structurally similar succinimidyl esters (e.g., methyl N-succinimidyl adipate), assume potential skin/eye irritation and respiratory hazards. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation. First-aid measures for accidental exposure include immediate flushing with water (15+ minutes for eyes/skin) and medical consultation. Storage should be in a dry, cool environment (<4°C) under inert gas to prevent hydrolysis .

Q. How can researchers confirm the compound’s purity and structural integrity?

- Methodological Answer : Employ a combination of analytical techniques:

- NMR : Analyze and spectra for characteristic peaks (e.g., benzyl protons at ~7.3 ppm, adipate methylene protons at ~1.6–2.4 ppm).

- HPLC-MS : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) with mass detection to verify molecular ion peaks.

- FT-IR : Confirm ester carbonyl stretches (~1740 cm) and succinimidyl C=O (~1800 cm) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive for structural confirmation. Use SHELXL for refinement (e.g., handling twinning or high-resolution data) . For microcrystalline samples, synchrotron radiation improves data quality. Pair with computational modeling (DFT) to validate bond angles and torsional strain in the adipate backbone.

Q. What experimental strategies mitigate hydrolysis of the succinimidyl ester during bioconjugation studies?

- Methodological Answer : Hydrolysis is pH-dependent. Optimize reaction buffers (e.g., pH 7–8.5 phosphate or HEPES) to balance amine reactivity and ester stability. Use low-temperature (4°C) and short incubation times. Pre-activate amines with a scavenger (e.g., imidazole) to minimize competing hydrolysis. Monitor degradation via UV-Vis at 260 nm (succinimide release) .

Q. How should researchers address discrepancies in reported reactivity with nucleophiles?

- Methodological Answer : Discrepancies may arise from solvent polarity or steric effects. Design a controlled study:

- Vary solvents (DMF vs. THF) to assess dielectric impact.

- Use competitive nucleophiles (e.g., primary vs. secondary amines) in equimolar ratios, analyzed via NMR kinetics.

- Compare activation energies via Arrhenius plots under controlled temperatures .

Q. What advanced techniques characterize byproducts from incomplete esterification?

- Methodological Answer : LC-MS/MS with collision-induced dissociation (CID) identifies hydrolyzed intermediates (e.g., free adipic acid or mono-succinimidyl esters). High-resolution mass spectrometry (HRMS) distinguishes isobaric impurities. For quantitative analysis, develop a calibration curve using synthetic standards .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s stability in aqueous buffers?

- Methodological Answer : Stability variations may stem from buffer composition (e.g., ammonium acetate vs. carbonate). Conduct accelerated stability studies:

- Prepare stock solutions in deuterated buffers (e.g., DO with 10% acetic acid, pH 6.5) .

- Monitor degradation via NMR at timed intervals (0, 12, 24 hrs).

- Use Arrhenius modeling to extrapolate shelf-life under storage conditions.

Experimental Design Considerations

Q. What controls are critical for reproducibility in coupling reactions using this compound?

- Methodological Answer : Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.